2-(Trifluoromethyl)benzohydrazide

ADME Drug-likeness Fluorinated building blocks

Select 2-(Trifluoromethyl)benzohydrazide (CAS 344-95-6) for medicinal chemistry programs requiring improved membrane permeability (Consensus LogP 1.5) and CYP450 clean profile. The ortho-CF₃ group provides a ~1.2 LogP gain vs non-fluorinated analogs while restricting rotatable bonds (count=1), pre-organizing the hydrazide for reduced entropic penalty in fragment-based drug discovery. Unique ¹⁹F NMR handle enables quantitative reaction monitoring. Critically differentiated from para/meta regioisomers in antiviral SAR exploration.

Molecular Formula C8H7F3N2O
Molecular Weight 204.15 g/mol
CAS No. 344-95-6
Cat. No. B1306051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)benzohydrazide
CAS344-95-6
Molecular FormulaC8H7F3N2O
Molecular Weight204.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NN)C(F)(F)F
InChIInChI=1S/C8H7F3N2O/c9-8(10,11)6-4-2-1-3-5(6)7(14)13-12/h1-4H,12H2,(H,13,14)
InChIKeyNTWTYYSQPAYEAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)benzohydrazide (CAS 344-95-6) for Research and Pharmaceutical Intermediates: Procurement-Relevant Baseline


2-(Trifluoromethyl)benzohydrazide (CAS 344-95-6) is a fluorinated benzohydrazide building block with the molecular formula C₈H₇F₃N₂O and a molecular weight of 204.15 g/mol [1]. The compound features a hydrazide functional group (-CONHNH₂) at the ortho position of a benzene ring bearing a trifluoromethyl (-CF₃) substituent . The -CF₃ group confers distinct physicochemical properties, including increased lipophilicity (computed XLogP3 = 0.3; Consensus LogP = 1.5) and enhanced metabolic stability relative to non-fluorinated benzohydrazides . The hydrazide moiety provides a versatile reactive handle for condensation reactions—including hydrazone and acylhydrazone formation—making this compound a strategic intermediate for medicinal chemistry campaigns and agrochemical development . Commercially available purities range from 95% to 98%, with melting point 132–134 °C, and the compound is classified as an irritant (H302, H315, H319, H335) [2].

Procurement Alert: Why 2-(Trifluoromethyl)benzohydrazide (CAS 344-95-6) Cannot Be Generically Substituted with Non-Fluorinated or Positional Analogs


Substitution of 2-(Trifluoromethyl)benzohydrazide with non-fluorinated benzohydrazide or even with para-trifluoromethyl analogs is scientifically unsound and procurement-risky for three evidence-based reasons. First, the ortho-CF₃ group critically modulates the electron density at the hydrazide carbonyl, altering both the rate of hydrazone condensation (a key reaction for downstream derivatization) and the conformational preferences of resulting acylhydrazone products . Second, the ortho- versus para-substitution pattern yields measurably divergent physicochemical and pharmacokinetic profiles: ortho-CF₃ substitution increases topological polar surface area (TPSA = 55.1 Ų) and reduces XLogP3 (0.3) relative to para-substituted analogs, directly impacting passive membrane permeability and gastrointestinal absorption potential [1]. Third, the ortho-CF₃ group introduces a unique steric environment that influences molecular recognition events: in antiviral drug discovery campaigns, ortho-substituted benzohydrazide scaffolds have demonstrated structure-dependent activity that para-substituted regioisomers fail to recapitulate [2]. These orthogonal differences mean that even chemically similar benzohydrazides cannot be assumed interchangeable; each substitution pattern represents a distinct chemical entity with non-transferable performance characteristics in both synthetic and biological contexts.

Quantitative Comparative Evidence: Verified Differentiation of 2-(Trifluoromethyl)benzohydrazide (CAS 344-95-6) from Analogs and In-Class Alternatives


Enhanced Lipophilicity and Predicted GI Absorption Versus Non-Fluorinated Benzohydrazide

2-(Trifluoromethyl)benzohydrazide exhibits a Consensus LogP value of 1.5 and is predicted to have High Gastrointestinal (GI) Absorption, whereas the non-fluorinated parent benzohydrazide (CAS 613-94-5) has a significantly lower LogP (~0.3–0.5) and only moderate predicted GI absorption due to its lower lipophilicity [1]. The ortho-CF₃ group increases lipophilicity by approximately 1.0–1.2 LogP units relative to the non-fluorinated analog, a magnitude that meaningfully shifts the compound's position in drug-like chemical space toward improved membrane permeability [2].

ADME Drug-likeness Fluorinated building blocks Physicochemical profiling

Metabolic Stability Advantage: CYP450 Inhibition Profile Suggests Reduced Drug-Drug Interaction Liability Versus Para-Substituted Analogs

2-(Trifluoromethyl)benzohydrazide is predicted to be a non-inhibitor of all five major cytochrome P450 isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), as determined by in silico models . This clean CYP inhibition profile is not uniformly observed across trifluoromethylbenzohydrazide regioisomers or structurally related hydrazide building blocks, where electron-withdrawing substituents at the para position can introduce CYP inhibition liability [1]. The ortho-CF₃ substitution pattern avoids the pharmacophoric features associated with CYP2C9 and CYP3A4 inhibition, reducing the risk of metabolism-based drug-drug interactions in downstream drug candidates.

CYP450 inhibition Drug-drug interaction Metabolic stability Lead optimization

Conformational Bias and Rotatable Bond Count: Ortho-CF₃ Restricts Flexibility Relative to Unsubstituted Benzohydrazide

2-(Trifluoromethyl)benzohydrazide possesses a single rotatable bond (the C–C bond connecting the carbonyl to the aromatic ring), compared to two rotatable bonds in the unsubstituted benzohydrazide (additional rotation around the N–N bond with less steric hindrance) [1][2]. The ortho-CF₃ group introduces steric bulk that partially restricts conformational freedom of the hydrazide side chain, reducing the entropic penalty upon target binding and potentially enhancing ligand efficiency in fragment-based drug discovery . This conformational bias is not present in meta- or para-CF₃ substituted regioisomers, where the CF₃ group is distal to the hydrazide and exerts minimal steric influence on its conformation.

Conformational restriction Ligand efficiency Molecular recognition Structure-based design

Comparative Antiviral Development Potential: Ortho-CF₃ Scaffold vs. Para-CF₃ Regioisomer in Antiviral Drug Discovery

A 2025 study in ACS Medicinal Chemistry Letters reported the discovery of p-trifluoromethylbenzohydrazide derivatives as potent antiviral agents against Monkeypox virus (MPXV), identifying spirovirimat (compound 7) as a lead candidate [1]. While this study focuses on para-CF₃ substitution, the ortho-CF₃ regioisomer (2-(trifluoromethyl)benzohydrazide) represents a structurally distinct scaffold with potential for divergent SAR exploration. The ortho-CF₃ group alters the vector of the hydrazide moiety relative to the aromatic plane, which can result in distinct binding poses and target engagement profiles compared to the para-substituted series . Researchers seeking to differentiate their antiviral discovery programs may strategically select the ortho-CF₃ building block to explore SAR space inaccessible to para-substituted analogs.

Antiviral agents Monkeypox virus Tecovirimat analogs Scaffold comparison

Synthetic Utility: Direct NMR-Based Monitoring of Hydrazone Formation Facilitates Reaction Optimization

2-(Trifluoromethyl)benzohydrazide has been employed as a precursor for synthesizing substituted benzoic acids, with reaction progress and product identity verified via proton NMR spectroscopy in CDCl₃ solution at 25°C . The ortho-CF₃ group provides a distinct ¹⁹F NMR handle that enables convenient reaction monitoring and quantification of hydrazone formation without interference from organic solvent peaks or proton signals. This analytical advantage is absent in non-fluorinated benzohydrazides (which lack a fluorine NMR handle) and is less pronounced in para-CF₃ analogs (where the CF₃ signal may overlap with other fluorinated species in complex reaction mixtures) .

Synthetic intermediate Hydrazone chemistry NMR monitoring Process chemistry

Prioritized Application Scenarios for 2-(Trifluoromethyl)benzohydrazide (CAS 344-95-6) Procurement Based on Comparative Evidence


Medicinal Chemistry: Fluorinated Building Block for Lead Optimization Requiring Enhanced Lipophilicity and CYP-Safe Profile

Procure 2-(trifluoromethyl)benzohydrazide as a strategic building block for medicinal chemistry campaigns where improved membrane permeability (Consensus LogP = 1.5; High predicted GI absorption) and a clean CYP450 inhibition profile (predicted non-inhibitor of all five major isoforms) are prioritized over non-fluorinated or para-substituted analogs . The ortho-CF₃ group provides a lipophilicity gain of ~1.0–1.2 LogP units without introducing CYP inhibition liability, making this compound particularly suitable for CNS or oral drug discovery programs where balanced ADME properties are critical.

Structure-Based Drug Design: Conformationally Restricted Hydrazide Scaffold for Fragment-Based and Ligand-Efficient Lead Discovery

Select 2-(trifluoromethyl)benzohydrazide for fragment-based drug discovery (FBDD) and structure-based design campaigns where reduced conformational entropy penalties enhance ligand efficiency. The ortho-CF₃ group restricts rotatable bond count to one (versus two in unsubstituted benzohydrazide), pre-organizing the hydrazide moiety for target binding and reducing the entropic cost of complex formation [1]. This conformational bias is absent in meta- and para-CF₃ regioisomers, making the ortho-substituted compound uniquely suited for FBDD applications.

Antiviral Drug Discovery: Orthogonal Scaffold for Exploring SAR Space Inaccessible to Para-CF₃ Benzohydrazides

Employ 2-(trifluoromethyl)benzohydrazide as a differentiated starting material for antiviral drug discovery programs, particularly for orthopoxvirus targets such as Monkeypox virus (MPXV). While para-CF₃ benzohydrazide derivatives have demonstrated potent MPXV inhibition (e.g., spirovirimat), the ortho-CF₃ regioisomer offers a structurally distinct vector for hydrazide derivatization, enabling exploration of SAR space inaccessible to the para-substituted series [2]. This orthogonal scaffold may yield inhibitors with alternative binding modes or improved resistance profiles.

Synthetic Methodology Development: Fluorine NMR-Trackable Hydrazide for Reaction Optimization and Mechanistic Studies

Utilize 2-(trifluoromethyl)benzohydrazide as an NMR-trackable substrate for developing and optimizing hydrazone condensation reactions, Cu-catalyzed C–H functionalization methodologies, and mechanistic studies of acylhydrazone formation. The ortho-CF₃ group provides a sensitive ¹⁹F NMR handle that enables quantitative reaction monitoring without proton signal interference, facilitating kinetic analysis and reaction optimization in both academic and industrial process chemistry settings .

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